molecular formula C18H18N2O4S B13803375 2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

Katalognummer: B13803375
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: AHZVWXGYEGTZRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, a thioxomethyl group, and a dimethylphenoxyacetyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to introduce the thioxomethyl group. Finally, the resulting compound is coupled with 2-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.

    Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-5-iodobenzoic acid
  • 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-4-chlorobenzoic acid

Uniqueness

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C18H18N2O4S

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H18N2O4S/c1-11-7-12(2)9-13(8-11)24-10-16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25)

InChI-Schlüssel

AHZVWXGYEGTZRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.